molecular formula C17H24N6O2S B12264125 N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine

N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine

Cat. No.: B12264125
M. Wt: 376.5 g/mol
InChI Key: BSMVUEFJEIPYEK-UHFFFAOYSA-N
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Description

N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine typically involves multi-step procedures. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the piperazine and pyridine rings. Common reagents used in these reactions include ethylamine, methanesulfonyl chloride, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pH levels to ensure the proper formation of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrimidine, piperazine, and pyridine rings, such as:

  • N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine
  • This compound
  • This compound

Uniqueness

What sets this compound apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H24N6O2S

Molecular Weight

376.5 g/mol

IUPAC Name

N-ethyl-4-methyl-6-[4-(3-methylsulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C17H24N6O2S/c1-4-18-17-20-13(2)12-15(21-17)22-8-10-23(11-9-22)16-14(26(3,24)25)6-5-7-19-16/h5-7,12H,4,8-11H2,1-3H3,(H,18,20,21)

InChI Key

BSMVUEFJEIPYEK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)C)C

Origin of Product

United States

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